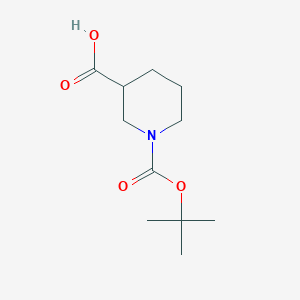

1-Boc-Nipecotic acid

Beschreibung

Contextualizing Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. arizona.eduresearchgate.net It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), featuring in over 70 commercialized drugs, including several blockbusters. arizona.eduresearchgate.netenamine.net The widespread use of piperidine-based structures stems from their ability to advantageously modify crucial pharmacokinetic properties of molecules, such as their lipophilicity and metabolic stability. enamine.net The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comresearchgate.net These scaffolds are integral to a wide array of therapeutic agents, including but not limited to central nervous system modulators, anticoagulants, antihistamines, anticancer drugs, and analgesics. arizona.eduresearchgate.net

The Significance of N-Boc Protection in Synthetic Organic Chemistry

In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines. total-synthesis.comwikipedia.org It is favored for its stability under a variety of reaction conditions, including exposure to nucleophiles, basic hydrolysis, and catalytic hydrogenation. total-synthesis.comorganic-chemistry.org The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. wikipedia.orgorganic-chemistry.org A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are sensitive to different cleavage conditions. total-synthesis.comwikipedia.org This orthogonality is a critical concept in modern synthetic strategies, particularly in peptide and heterocyclic chemistry. total-synthesis.comarkat-usa.org

Overview of 1-Boc-piperidine-3-carboxylic acid as a Versatile Synthetic Intermediate

1-Boc-piperidine-3-carboxylic acid, also known as N-Boc-nipecotic acid, is a bifunctional molecule that combines the structural features of a piperidine ring with a carboxylic acid, all while the piperidine nitrogen is protected by a Boc group. medchemexpress.comnih.gov This unique combination makes it a highly versatile building block in organic synthesis. The presence of both a carboxylic acid and a protected amine on the piperidine scaffold allows for sequential and site-selective modifications, enabling the construction of more complex molecules. The chiral versions of this compound, (R)- and (S)-1-Boc-piperidine-3-carboxylic acid, are particularly valuable for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. chemimpex.com

Scope and Research Objectives for 1-Boc-piperidine-3-carboxylic acid

This article aims to provide a comprehensive overview of 1-Boc-piperidine-3-carboxylic acid, focusing on its chemical and physical properties, synthetic methodologies, and applications as a key intermediate in organic synthesis. The objective is to detail the established research findings concerning this compound, highlighting its role in the preparation of more complex chemical entities. The discussion will be centered on the racemic and chiral forms of the molecule, providing a clear understanding of its significance in contemporary chemical research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991708 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71381-75-4, 84358-12-3 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile

1-Boc-piperidine-3-carboxylic acid is a white crystalline solid at room temperature. vwr.com Its chemical structure consists of a piperidine (B6355638) ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and a carboxylic acid group is attached to the third carbon of the piperidine ring.

| Property | Data | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | nih.govvwr.comsigmaaldrich.comscbt.com |

| Molecular Weight | 229.27 g/mol | nih.govsigmaaldrich.comscbt.com |

| Melting Point | 159-162 °C | vwr.com |

| Appearance | White Crystalline Powder | vwr.com |

| CAS Number (Racemic) | 84358-12-3 | nih.govavantorsciences.com |

| CAS Number (S)-enantiomer | 88495-54-9 | sigmaaldrich.com |

| CAS Number (R)-enantiomer | 163438-09-3 | avantorsciences.com |

Synthesis and Manufacturing

The synthesis of 1-Boc-piperidine-3-carboxylic acid typically starts from piperidine-3-carboxylic acid (nipecotic acid). The key step in the synthesis is the protection of the secondary amine of the piperidine (B6355638) ring with a tert-butyloxycarbonyl (Boc) group. This is generally achieved by reacting nipecotic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

A general procedure involves dissolving piperidine-3-carboxylic acid in a suitable solvent, such as a mixture of water and an organic solvent like dioxane or tetrahydrofuran. A base, such as sodium hydroxide (B78521) or triethylamine, is added to deprotonate the carboxylic acid and the amine, facilitating the reaction with Boc₂O. The reaction mixture is typically stirred at room temperature until completion. After the reaction, the product is isolated by acidification, which protonates the carboxylic acid, followed by extraction with an organic solvent and subsequent purification, often by crystallization.

For the synthesis of the chiral enantiomers, (R)- or (S)-1-Boc-piperidine-3-carboxylic acid, the starting material is the corresponding chiral nipecotic acid. Alternatively, racemic N-Cbz-3-piperidine carboxylic acid can be resolved using a chiral amine like R-phenylethylamine to separate the diastereomeric salts. google.com After separation, the desired enantiomer is liberated and then subjected to the Boc protection step. google.com Another approach involves the hydrogenation of a precursor like 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester to yield the desired product. chemicalbook.com

Application in Organic Synthesis

1-Boc-piperidine-3-carboxylic acid is a valuable building block for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications. The presence of two distinct functional groups, the carboxylic acid and the Boc-protected amine, allows for a wide range of chemical transformations.

The carboxylic acid moiety can be converted into amides, esters, or alcohols. For instance, it can be coupled with various amines to form piperidine-3-carboxamides. researchgate.net This amide coupling is a common strategy in the synthesis of biologically active compounds.

The Boc-protected amine is stable to many reaction conditions used to modify the carboxylic acid. The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the secondary amine. wikipedia.orgrsc.org This newly freed amine can then undergo further reactions, such as N-alkylation, N-arylation, or acylation, to introduce additional diversity into the molecule.

This orthogonal reactivity makes 1-Boc-piperidine-3-carboxylic acid a key intermediate in the synthesis of substituted piperidines, which are important scaffolds in drug discovery. For example, it has been used in the preparation of novel sulfonyl piperidine (B6355638) carboxamide derivatives with potential antimicrobial activity. researchgate.net Furthermore, derivatives like (R)-Boc-3-methyl-piperidine-3-carboxylic acid are used in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs, and in peptide synthesis. chemimpex.com

Spectroscopic and Analytical Data

Established Synthetic Pathways to 1-Boc-piperidine-3-carboxylic acid

A common route to 1-Boc-piperidine-3-carboxylic acid involves the protection of a piperidine-3-carboxylic acid precursor. For instance, (R)-N-Boc-piperidine-3-carboxylic acid can be prepared from its corresponding ethyl ester. In one method, the ethyl ester is treated with hydrazine (B178648) hydrate (B1144303) at elevated temperatures to yield the hydrazide, which can then be further processed. google.com Another approach involves the reaction of (R)-N-Boc-piperidine-3-carboxylic acid with ethyl iodide in the presence of potassium carbonate in N,N-dimethylacetamide to form the ethyl ester. google.com

The synthesis of the precursor, N-Boc-3-piperidone, is a key step. This can be achieved through a multi-step process starting from 3-hydroxypyridine. The process involves N-benzylation, reduction to N-benzyl-3-hydroxypiperidine, followed by Boc protection and subsequent oxidation to the desired ketone. google.com The oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone can be accomplished using reagents like 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one. chemicalbook.com

Enantioselective Synthesis of Chiral 1-Boc-piperidine-3-carboxylic acid

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms of 1-Boc-piperidine-3-carboxylic acid is of paramount importance.

Another approach to chiral resolution involves the use of palladium(II) complexes containing an orthometallated chiral ligand. Racemic piperidine-2-carboxylic acid has been successfully resolved by forming diastereomeric palladium(II) complexes, which can be separated, and the enantiopure acid can then be recovered in high yield. researchgate.net This principle can be extended to the resolution of piperidine-3-carboxylic acid precursors.

A highly selective chiral high-performance liquid chromatography (HPLC) method has also been developed for the separation of the enantiomers of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a key intermediate for some drugs. oup.comnih.gov This analytical method allows for the accurate determination of enantiomeric purity. oup.comnih.gov

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, often with higher efficiency than resolution methods. Several asymmetric strategies have been developed for the synthesis of chiral piperidine derivatives.

One approach involves the use of chiral auxiliaries. For example, O-(α-phenylethyl)hydroxylamine has been used as a "chiral ammonia (B1221849) equivalent" in the synthesis of 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids. enamine.net This method relies on a one-pot Michael reaction and cyclization, where the chiral auxiliary helps to separate the resulting diastereomeric lactams before being removed. enamine.net

Biocatalysis offers a powerful tool for asymmetric synthesis. ω-transaminases have been employed for the asymmetric amination of 1-Boc-3-piperidone to produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org Similarly, nitrilases have been used for the enantioselective hydrolysis of N-protected piperidine-3-carbonitriles to afford the corresponding carboxylic acids. tugraz.at

Rhodium-catalyzed asymmetric reductive Heck reactions represent a modern approach to enantioenriched 3-substituted piperidines. This method involves the reaction of arylboronic acids with a protected dihydropyridine (B1217469) derivative, leading to 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn These intermediates can then be further reduced to the desired piperidines. snnu.edu.cn

The table below summarizes some of the key findings in the asymmetric synthesis of chiral piperidine derivatives.

| Method | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Transamination | Immobilized ω-Transaminases | (R)- and (S)-3-amino-1-Boc-piperidine | High ee | beilstein-journals.org |

| Nitrilase-Catalyzed Hydrolysis | Nitrilase | (S)-1-Cbz-piperidine-3-carboxylic acid | 98% ee | tugraz.at |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral ligand | 3-Aryl-tetrahydropyridines | High ee | snnu.edu.cn |

| Chiral Auxiliary Mediated Synthesis | O-(α-Phenylethyl)hydroxylamine | 6-Oxopiperidine-3-carboxylic acid derivatives | Diastereomeric separation | enamine.net |

Innovations in Green and Sustainable Synthesis for Piperidine Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. For piperidine carboxylic acids, this includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of biocatalysts, such as ω-transaminases and nitrilases, is inherently a green approach as it often proceeds under mild conditions in aqueous media. beilstein-journals.orgtugraz.at One-pot cascade reactions using multiple enzymes, such as carboxylic acid reductase, ω-transaminase, and imine reductase, have been developed for the synthesis of substituted piperidines, reducing the need for intermediate purification steps and minimizing waste. acs.org

The development of reusable catalysts is another key aspect of green synthesis. For example, Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid have been used as an efficient and magnetically recoverable nanocatalyst for the synthesis of pyrazolyl coumarin (B35378) derivatives under solvent-free conditions. nih.gov While not directly for 1-Boc-piperidine-3-carboxylic acid, this demonstrates the potential for developing similar sustainable catalytic systems for its synthesis.

Furthermore, the use of pyridine-2-carboxylic acid as a bioproduct-derived catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones highlights the potential for using naturally derived and recyclable catalysts in related heterocyclic syntheses. rsc.org

Carboxylic Acid Group Reactivity and Functionalization

The carboxylic acid moiety of 1-Boc-piperidine-3-carboxylic acid is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification of 1-Boc-piperidine-3-carboxylic acid is a fundamental transformation that enhances its utility in organic synthesis. The resulting esters, such as ethyl 1-Boc-3-piperidinecarboxylate, serve as key intermediates in the synthesis of more complex molecules. vulcanchem.com The conversion of the carboxylic acid to an ester modifies its reactivity and solubility, facilitating subsequent reactions. For instance, the methyl ester of 1-Boc-piperidine-4-carboxylic acid, a related compound, is synthesized by reacting the carboxylic acid with iodomethane (B122720) in the presence of potassium carbonate. chemicalbook.com Another method involves the use of trimethylsilyl (B98337) diazomethane (B1218177) in a solution of acetonitrile (B52724) and methanol. chemicalbook.com These esterified derivatives are valuable in creating new chemical entities with potential applications in medicinal chemistry. smolecule.com

The general synthetic utility of esterification lies in its ability to protect the carboxylic acid group, allowing for selective reactions at other positions of the molecule. The choice of esterifying agent can also influence the physical properties of the resulting compound, which can be advantageous for purification and handling.

Amide bond formation is a critical reaction in medicinal chemistry, and 1-Boc-piperidine-3-carboxylic acid is a frequent participant in such couplings. researchgate.netluxembourg-bio.com The reaction involves coupling the carboxylic acid with a primary or secondary amine, a process that typically requires an activating agent to facilitate the formation of the amide linkage. researchgate.net

A variety of coupling reagents have been developed to promote efficient amide bond formation. luxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. luxembourg-bio.comnih.gov Other powerful coupling agents include uronium and phosphonium (B103445) salts such as HATU and BOP. nih.gov

The applications of amides derived from 1-Boc-piperidine-3-carboxylic acid are extensive. For example, novel sulfonyl piperidine carboxamide derivatives have been synthesized through amide coupling with substituted sulfonyl chlorides, and these compounds have been evaluated for their antimicrobial activity. researchgate.net The resulting amides can serve as precursors to a wide range of biologically active molecules. researchgate.net

A study demonstrated a convenient protocol for amide bond formation with electron-deficient amines using EDC and DMAP with a catalytic amount of HOBt. nih.gov This highlights the ongoing efforts to develop milder and more efficient coupling methods. The fundamental principle of these reactions involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt to prevent racemization. |

| Uronium/Aminium Salts | HATU, HBTU | High coupling efficiency, often used for difficult couplings. |

| Phosphonium Salts | BOP, PyBOP | Effective for sterically hindered amino acids. |

| Boron-based Reagents | B(OCH2CF3)3 | Can be effective for direct amide formation. acs.org |

This table summarizes common classes of coupling reagents used in amide bond formation.

The carboxylic acid group of 1-Boc-piperidine-3-carboxylic acid can be converted to a hydrazide. nih.govchem960.com This transformation is typically achieved by reacting an ester derivative of the acid, such as the ethyl ester, with hydrazine hydrate. google.com The resulting 1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable intermediate for further synthetic manipulations. nih.govchem960.com

One important application of the hydrazide is its conversion to a carbonyl azide (B81097). google.com This is accomplished by treating the hydrazide with a nitrite (B80452) source under acidic conditions. google.com The carbonyl azide can then undergo a Curtius rearrangement to form an isocyanate, which can be trapped with various nucleophiles to generate ureas, carbamates, and other functional groups. This sequence provides a pathway to 3-aminopiperidine derivatives. google.com A chiral HPLC method has been developed for the separation of the enantiomers of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, which is a key starting material for the novel β-lactam enhancer drug, Zidebactam. researchgate.net

Piperidine Ring System Modifications

Beyond the functionalization of the carboxylic acid group, the piperidine ring itself offers opportunities for advanced chemical transformations, enabling the introduction of substituents at various positions.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of the piperidine ring in a highly regioselective manner. scispace.comacs.org Palladium-catalyzed C-H arylation is a notable strategy for introducing aryl groups onto the piperidine scaffold. scispace.comacs.org

Research has shown that by employing a suitable directing group attached to the C3 position, it is possible to achieve regioselective arylation at the C4 or C5 positions of the piperidine ring. acs.orgnih.gov For instance, the use of a bidentate directing group can facilitate palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine derivatives. scispace.comacs.org The choice of the N1-protecting group has been shown to be crucial for successful arylation. scispace.comacs.org

In one approach, an aminoquinoline auxiliary at C(3) was used to direct palladium-catalyzed C–H arylation to the C(4) position with excellent regio- and stereoselectivity, yielding cis-3,4-disubstituted piperidines. acs.org This method was utilized in a stereocontrolled formal synthesis of (-)-paroxetine. acs.org Another strategy involves a combination of directed C–H activation and decarboxylative cross-coupling, which allows for the vicinal difunctionalization of the piperidine ring. pnas.orgpnas.org This approach has been used to synthesize 3,4-disubstituted piperidines from N-Boc-piperidine-3-carboxylic acid, where the initial C-H activation occurs selectively at the C-4 position. pnas.orgpnas.org

| Position | Directing Group/Strategy | Catalyst | Outcome |

| C4 | C3-linked aminoquinoline | Palladium | cis-3,4-disubstituted piperidines acs.org |

| C5 | Bidentate directing group on C3-amino | Palladium | C5-arylated piperidines scispace.comacs.org |

| C4 | Carboxylate-directed | Palladium | C4-functionalization pnas.orgpnas.org |

This interactive table outlines various regioselective C-H functionalization strategies for the piperidine ring.

Controlling the stereochemistry during the functionalization of the piperidine ring is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. vulcanchem.com The inherent chirality of 1-Boc-piperidine-3-carboxylic acid can be leveraged, or new stereocenters can be introduced with high levels of control.

In the context of C-H arylation, the use of a C(3) directing group has been shown to afford cis-3,4-disubstituted piperidines with high stereoselectivity. acs.org It was also demonstrated that epimerization could be used to access the corresponding trans-isomers. acs.org The stereospecificity of these reactions is often dictated by the geometry of the transition state, which is influenced by the catalyst, ligands, and the directing group.

Another approach to stereochemical control involves the use of chiral catalysts or auxiliaries. For example, the enantioselective lithiation of related N-Boc protected heterocycles, followed by Negishi coupling, has been shown to proceed with high enantioselectivity, indicating that the subsequent steps are enantiospecific. nih.govresearchgate.net While direct enantioselective C3-arylation of Boc-piperidine itself proved challenging, these studies on related systems highlight the potential for developing stereocontrolled functionalizations. researchgate.net The synthesis of piperidine derivatives through methods like the nitro-Mannich reaction followed by reductive cyclization also allows for the control of stereochemistry. mdpi.com

The ability to precisely control the three-dimensional arrangement of substituents on the piperidine ring is a key enabling technology for the synthesis of complex and potent biologically active molecules.

Transformations Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group attached to the piperidine nitrogen of 1-Boc-piperidine-3-carboxylic acid is a cornerstone of its synthetic utility. This protecting group is prized for its stability under a wide range of reaction conditions, particularly its resistance to nucleophiles and basic conditions. organic-chemistry.org This stability allows for selective modifications at other parts of the molecule, such as the carboxylic acid group, without affecting the piperidine nitrogen. However, the true versatility of the N-Boc group lies in its controlled and selective removal (deprotection), which unmasks the secondary amine for subsequent chemical transformations. The strategic cleavage of the N-Boc group is a critical step in the synthesis of complex piperidine derivatives. lookchem.comchemimpex.com

The primary transformation involving the N-Boc group is its cleavage under acidic conditions. organic-chemistry.org This deprotection is typically accomplished using strong, anhydrous acids that facilitate the formation of a stable tert-butyl cation. organic-chemistry.org Trifluoroacetic acid (TFA) is a commonly employed reagent, often used neat or in a solvent like dichloromethane (B109758) (DCM). researchgate.netresearchgate.net For instance, a rapid and efficient deprotection can be achieved by treating the N-Boc protected amine with 5 equivalents of TFA in DCM and irradiating in a focused microwave instrument at 60°C for 30 minutes. researchgate.net Other strong acids such as hydrogen chloride (HCl) in an organic solvent or sulfuric acid (H₂SO₄) in dichloromethane are also effective for this purpose. researchgate.netgoogle.comresearchgate.net

In recent years, a significant focus has been placed on developing more environmentally sustainable and milder deprotection methods. One such innovative approach involves the use of deep eutectic solvents (DES). mdpi.com A particularly effective system is a DES composed of choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (pTSA), which acts as both the reaction medium and the catalyst. mdpi.com This method allows for the efficient deprotection of a variety of N-Boc derivatives, including N-Boc piperidine, in excellent yields and short reaction times (15-30 minutes) at room temperature. mdpi.com The protocol is noted for its simplicity and greener profile compared to traditional methods. mdpi.com

Beyond standard acidic and DES-mediated cleavage, several other conditions have been explored for N-Boc deprotection:

Thermal Deprotection : The N-Boc group can be removed by heating, often under continuous flow conditions, which allows for precise temperature control and can achieve selective deprotection if other temperature-sensitive groups are present. researchgate.net

Lewis Acid Catalysis : Certain Lewis acids, such as cerium(III) chloride (CeCl₃), can mediate the cleavage of the N-Boc group. organic-chemistry.orgresearchgate.net

Water-Mediated Deprotection : In some cases, N-Boc deprotection can be achieved using only water at elevated temperatures, representing a catalyst-free and green alternative. researchgate.net

The robust nature of the N-Boc group towards bases and most nucleophiles makes it an ideal orthogonal protecting group in multi-step syntheses, especially when paired with base-labile protecting groups like the Fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org Research has shown that the N-Boc group on amino functions is inert to conditions such as 1 N NaOH, highlighting its stability to basic hydrolysis. researchgate.net This orthogonality is crucial in complex synthetic pathways, such as peptide synthesis, where different protecting groups must be removed sequentially without affecting others. researchgate.net

The selective removal of the Boc group from 1-Boc-piperidine-3-carboxylic acid is a gateway to a vast array of derivatization strategies at the newly exposed nitrogen atom, enabling its use as a versatile building block in medicinal chemistry and organic synthesis. lookchem.commdpi.com

Table of N-Boc Deprotection Methods

| Method | Reagents and Conditions | Key Findings | References |

| Standard Acidic Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and highly effective method for N-Boc deprotection. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Microwave-Assisted Acidic Cleavage | 5 eq. TFA in DCM, 60°C, 30 min (microwave) | Rapid deprotection with subsequent scavenging of acid by basic resin to yield the free amine. researchgate.net | researchgate.net |

| Deep Eutectic Solvent (DES) | Choline chloride (ChCl) : p-toluenesulfonic acid (pTSA) | Green, efficient method at room temperature; reaction times of 15-30 min with excellent yields. mdpi.com | mdpi.com |

| Strong Acid Cleavage | H₂SO₄ in CH₂Cl₂ | An alternative strong acid condition for effective cleavage. researchgate.net | researchgate.net |

| Thermal Cleavage | High Temperature, Continuous Flow | Allows for catalyst-free deprotection; precise temperature control can enable selective removal. researchgate.net | researchgate.net |

| Lewis Acid Cleavage | Cerium(III) chloride (CeCl₃) | An alternative to Brønsted acid-catalyzed deprotection. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |

| Aqueous Hydrolysis | Water, elevated temperature | A catalyst-free, environmentally friendly method. researchgate.net | researchgate.net |

Utilization in the Construction of Complex Organic Architectures

1-Boc-piperidine-3-carboxylic acid serves as a versatile scaffold for the synthesis of intricate molecular designs, particularly those incorporating the privileged piperidine motif. The piperidine ring is a common feature in many biologically active compounds, and methods to create substituted versions are of high interest. Current time information in Bangalore, IN. Research has demonstrated that 1-Boc-piperidine-3-carboxylic acid can be used in C–H activation strategies to create disubstituted piperidine systems. Current time information in Bangalore, IN.researchcommons.org Specifically, when 3,4-disubstitution of the piperidine ring is desired, the initial C–H activation can be directed to occur selectively at the C-4 position over the C-2 position. Current time information in Bangalore, IN.researchcommons.org This regioselective functionalization provides a modular and direct route to novel scaffolds that might otherwise be difficult to access. Current time information in Bangalore, IN.

This approach is significant as it allows for the rapid construction of molecular frameworks with structural similarities to major drugs, such as the antidepressant Paxil (paroxetine). Current time information in Bangalore, IN.researchcommons.org The combination of C–H activation with subsequent decarboxylative functionalization offers a powerful sequence for producing difunctionalized carbon frameworks with controlled stereochemistry, opening pathways to new chemical entities. researchcommons.org The ability to use either the (R)- or (S)-enantiomer of the parent acid further expands the accessible molecular space. Current time information in Bangalore, IN.

Strategies in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active agents. core.ac.uk 1-Boc-piperidine-3-carboxylic acid is a valuable building block in DOS strategies, particularly for the creation of macrocyclic compounds with natural product-like features. core.ac.uk

In one strategy, (S)-1-Boc-piperidine-3-carboxylic acid is used as a starting material to generate key building blocks for macrocyclization. core.ac.uk For example, it can be converted into an amino-alkyne building block through a sequence involving amide coupling with propargylamine, followed by the removal of the Boc protecting group. core.ac.uk This modular approach allows for the concise creation of a wide range of molecular scaffolds by varying the building blocks attached to a central core. core.ac.uk The incorporation of functionalities like alkynes and alkenes sets the stage for powerful macrocyclization reactions, such as ring-closing enyne metathesis (RCEYM). sigmaaldrich.com The use of such building blocks in DOS facilitates access to previously inaccessible analogues of known compounds and entirely new molecular architectures. Current time information in Bangalore, IN.

Explorations in Material Science for Polymer Development

While primarily known for its applications in medicinal chemistry, the piperidine scaffold, a core component of 1-Boc-piperidine-3-carboxylic acid, is also explored in material science for the development of novel polymers. The incorporation of piperidine rings into polymer chains can impart unique properties to the resulting materials.

Research into polymers containing piperidine units has shown potential in various applications. For instance, monomers containing a piperidine cycle have been synthesized and subjected to radical polymerization to create new polymers. researchcommons.orgresearchcommons.org The kinetic parameters of such polymerization reactions are studied to understand the influence of factors like solvent, temperature, and initiator concentration. researchcommons.orgresearchcommons.org Another area of exploration is the creation of bioactive films. Piperidine-based compounds have been incorporated into sodium alginate/poly(vinyl alcohol) films, which have shown promising antimicrobial activity. nih.gov These films demonstrate good mechanical properties and thermal stability, suggesting their potential for use in applications requiring controlled release of therapeutic molecules. nih.gov Furthermore, piperidine-3-carboxylic acid has been noted in the context of biosynthetic strategies for creating polymers with precisely defined structures, illustrating the versatility of this heterocyclic system beyond small molecule synthesis. core.ac.uk

Applications in DNA-encoded Chemical Libraries

DNA-encoded chemical libraries (DECLs) have emerged as a powerful technology in drug discovery, enabling the synthesis and screening of massive collections of compounds. avantorsciences.comsigmaaldrich.com The technology relies on the use of building blocks that are compatible with DNA and the enzymatic reactions used for library construction. avantorsciences.com Boc-protected amino acids and other carboxylic acids are fundamental building blocks in the "split-and-pool" synthesis of these libraries. acs.org

In a typical DECL synthesis, a DNA oligonucleotide is covalently attached to a chemical scaffold. The library is then built out by iteratively coupling new building blocks, with each addition being recorded by the ligation of a unique DNA tag. sigmaaldrich.com 1-Boc-piperidine-3-carboxylic acid is a suitable building block for such syntheses. Its carboxylic acid group can be coupled to an amino group on the growing molecule-DNA conjugate using standard peptide coupling reagents. acs.orgsigmaaldrich.com The Boc protecting group is crucial as it is stable during the coupling step but can be removed under specific conditions that are compatible with the DNA tag, allowing for further elaboration of the piperidine nitrogen. sigmaaldrich.com The use of building blocks like 1-Boc-piperidine-3-carboxylic acid expands the chemical diversity and structural complexity of DECLs, moving beyond simple peptides to include more drug-like heterocyclic scaffolds. avantorsciences.comacs.org

Interactive Data Tables

Table 1: Properties of 1-Boc-piperidine-3-carboxylic acid Enantiomers Users can filter by enantiomer to see specific properties.

| Property | (S)-1-Boc-piperidine-3-carboxylic acid | (R)-1-Boc-piperidine-3-carboxylic acid | Source |

| CAS Number | 88495-54-9 | 163438-09-3 | sigmaaldrich.commdpi.com |

| Molecular Formula | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ | sigmaaldrich.commdpi.com |

| Molecular Weight | 229.27 g/mol | 229.28 g/mol | sigmaaldrich.com |

| Melting Point | 165-169 °C | 159-160 °C | nih.govsigmaaldrich.com |

| Optical Activity | [α]22/D +57° (c=1 in chloroform) | Not specified | sigmaaldrich.com |

| Synonyms | (S)-Boc-Nip-OH, (S)-Boc-nipecotic acid | (R)-BOC-Nip-OH | sigmaaldrich.com |

Vi. Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure of 1-Boc-piperidine-3-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-Boc-piperidine-3-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and occasionally ¹⁵N (nitrogen-15), a detailed map of the molecular framework can be constructed.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their connectivity. The presence of the tert-butoxycarbonyl (Boc) protecting group gives rise to a characteristic strong singlet signal for the nine equivalent protons of the tert-butyl group. The protons on the piperidine (B6355638) ring appear as a series of multiplets due to complex spin-spin coupling. The chemical shifts for 1-Boc-piperidine-3-carboxylic acid and its derivatives are typically observed in specific regions of the spectrum. princeton.edu Due to the restricted rotation around the carbamate (B1207046) C-N bond, some proton signals may appear as broad signals or as distinct sets of signals for different rotamers (rotational isomers). princeton.edu

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the individual carbons of the piperidine ring. princeton.edumdpi.com The chemical shifts are indicative of the carbon's hybridization and electronic environment. epfl.ch

¹⁵N NMR spectroscopy, though less common, can offer direct information about the nitrogen atom's environment within the N-Boc group. In related N-Boc-piperidinyl structures, the ¹⁵N chemical shift for the Boc-protected nitrogen is observed at a characteristic position, confirming the presence and electronic state of the carbamate nitrogen. mdpi.comnih.govresearchgate.netresearchgate.net

Table 1: Typical NMR Spectroscopic Data for 1-Boc-piperidine-3-carboxylic acid Derivatives Data is presented for derivatives and may vary slightly for the parent acid. All data recorded in CDCl₃ unless otherwise specified.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H | tert-butyl (Boc) | 1.45 (singlet) | princeton.edu |

| Piperidine Ring Protons | 1.5-4.0 (multiplets, often broad) | princeton.edu | |

| ¹³C | CO (Carboxylic Acid) | ~175-180 | |

| CO (Boc) | ~155 | princeton.edumdpi.com | |

| C(CH₃)₃ (Boc) | ~79-80 | princeton.edumdpi.com | |

| C(CH₃)₃ (Boc) | ~28.5 | princeton.edumdpi.com | |

| Piperidine Ring Carbons | ~23-58 | princeton.edu | |

| ¹⁵N | N-Boc | ~ -294 | mdpi.com |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific derivative structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comnih.gov For 1-Boc-piperidine-3-carboxylic acid, the IR spectrum displays characteristic absorption bands that confirm its key structural features. princeton.edu

The most prominent peaks include:

A strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

Strong absorption from the C=O (carbonyl) stretching vibrations. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the carbamate (Boc) C=O stretch is observed at a slightly lower wavenumber, typically 1680-1695 cm⁻¹. princeton.edumdpi.com

C-H stretching vibrations from the alkyl portions of the molecule (piperidine ring and Boc group) are observed just below 3000 cm⁻¹.

C-O stretching vibrations for the carboxylic acid and carbamate groups appear in the 1300-1100 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for 1-Boc-piperidine-3-carboxylic acid

| Vibrational Mode | Functional Group | Typical Wavenumber (νₘₐₓ) in cm⁻¹ | Reference |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | |

| C-H Stretch | Alkyl | 2970 - 2870 | princeton.edu |

| C=O Stretch | Carbamate (Boc) | 1695 - 1680 | princeton.edumdpi.com |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | mdpi.com |

Note: Values are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film). nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of 1-Boc-piperidine-3-carboxylic acid and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com

In a typical electrospray ionization (ESI) mass spectrum, the compound can be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. princeton.edu The observed m/z value provides direct confirmation of the molecular weight (229.27 g/mol ). nih.gov

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence. princeton.edu For instance, the calculated mass for the sodium adduct of a derivative, C₁₂H₂₂ClNNaO₂, was found to be 270.12313, which closely matched the experimentally observed value of 270.12348, confirming the molecular formula. princeton.edu

Chromatographic Analysis for Purity and Stereochemical Assessment

Chromatographic techniques are essential for separating 1-Boc-piperidine-3-carboxylic acid from impurities and for assessing its stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 1-Boc-piperidine-3-carboxylic acid. avantorsciences.com Using a reversed-phase column (e.g., C18), the compound can be separated from starting materials, by-products, and other impurities. The purity is quantified by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 97% or 98%. avantorsciences.comscbt.com

For chiral versions of the molecule, such as (R)- or (S)-1-Boc-piperidine-3-carboxylic acid, chiral HPLC is the method of choice for determining the enantiomeric excess (ee). google.com This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. This is critical in pharmaceutical applications where often only one enantiomer possesses the desired biological activity. acs.orgnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used extensively to monitor the progress of chemical reactions that synthesize or modify 1-Boc-piperidine-3-carboxylic acid. google.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components of the mixture are separated based on their polarity. princeton.edu

The consumption of starting materials and the formation of the desired product can be visualized under UV light or by staining with a chemical agent (e.g., potassium permanganate). princeton.edu This allows chemists to determine the optimal reaction time and to check for the presence of by-products, guiding the subsequent work-up and purification process. chem-soc.si

Advanced Structural Elucidation Methods

Advanced spectroscopic and crystallographic techniques are indispensable for the detailed structural analysis of "1-Boc-piperidine-3-carboxylic acid." These methods offer in-depth insights into the molecular framework, connectivity of atoms, and three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Boc-piperidine-3-carboxylic acid exhibits characteristic signals corresponding to the protons in different chemical environments. The tert-butoxycarbonyl (Boc) group typically shows a prominent singlet for its nine equivalent protons. The protons on the piperidine ring and the carboxylic acid proton will have distinct chemical shifts and coupling patterns that can be used to confirm the structure. orgsyn.org Due to the restricted rotation around the carbamate C-N bond, some proton signals may appear as broad singlets or a mixture of rotamers at room temperature. princeton.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those from the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the individual carbons of the piperidine ring. orgsyn.orgprinceton.edu The chemical shifts of the piperidine ring carbons are sensitive to the ring's conformation.

Detailed NMR Data for a Related Compound

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |

| 3.87 – 3.80 (m, 1H) | 154.7 |

| 3.38 – 3.25 (m, 2H) | 79.0 |

| 1.94 – 1.73 (m, 4H) | 55.2 |

| 1.72 – 1.53 (m, 6H) | 46.1 |

| 1.46 (s, 9H) | 42.3 |

| 1.29 – 1.07 (m, 5H) | 35.5 |

| 1.00 – 0.86 (m, 2H) | 34.6 |

| 32.8 | |

| 30.7 | |

| 28.7 | |

| 26.7 | |

| 26.6 | |

| 26.4 | |

| 23.3 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-Boc-piperidine-3-carboxylic acid, with a molecular formula of C₁₁H₁₉NO₄, the expected molecular weight is approximately 229.27 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. princeton.edu The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for this molecule might include the loss of the tert-butyl group, carbon dioxide, or cleavage of the piperidine ring. libretexts.org

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. lookchem.comresearchgate.net While a crystal structure for 1-Boc-piperidine-3-carboxylic acid itself is not detailed in the provided search results, analysis of its regioisomer, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, offers valuable insights into the expected solid-state conformation. nih.goviucr.org

In the crystal structure of the 4-carboxylic acid isomer, the piperidine ring adopts a chair conformation. nih.goviucr.org The molecules are linked in the crystal lattice by intermolecular hydrogen bonds between the carboxylic acid group's hydroxyl proton and a carbonyl oxygen of an adjacent molecule. nih.goviucr.org It is highly probable that 1-Boc-piperidine-3-carboxylic acid would exhibit similar conformational and hydrogen bonding characteristics in its crystalline form.

Crystallographic Data for 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid nih.goviucr.org

| Parameter | Value |

| Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7006 (3) |

| b (Å) | 6.5567 (2) |

| c (Å) | 17.9297 (6) |

| β (°) | 104.564 (2) |

| Volume (ų) | 1217.54 (6) |

| Z | 4 |

These advanced analytical methods, used in combination, provide a comprehensive and unambiguous characterization of 1-Boc-piperidine-3-carboxylic acid, which is essential for its use in further research and development. asianpubs.org

Vii. Future Research Directions and Computational Studies

Emerging Synthetic Paradigms for 1-Boc-piperidine-3-carboxylic acid Derivatives

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal chemistry, and researchers are continuously developing more efficient and versatile methods. nih.gov Recent approaches focus on creating diverse molecular scaffolds for drug discovery. One emerging paradigm involves the use of 1-Boc-piperidine-3-carboxylic acid as a chiral building block to construct more complex heterocyclic systems. For instance, a novel and efficient synthesis of 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has been reported. mdpi.com This method involves the conversion of (R)- and (S)-piperidine-3-carboxylic acids into β-keto esters, which then undergo reaction with N,N-dimethylformamide dimethyl acetal (B89532) and subsequent cyclization with hydrazines to yield the target pyrazole (B372694) derivatives. mdpi.com Such synthetic strategies provide access to novel heterocyclic amino acid-like structures that are valuable in the design of new pharmaceuticals. mdpi.com

Another area of development is the synthesis of sulfonyl piperidine carboxamide derivatives through amide coupling reactions. researchgate.netresearchgate.net This involves reacting 1-Boc-piperidine-3-carboxylic acid with various substituted sulfonyl chlorides, a method that capitalizes on the well-established importance of sulfonamides in drug development. researchgate.netresearchgate.net Furthermore, radical-mediated cyclization reactions and one-pot multi-component reactions are being explored to streamline the synthesis of substituted piperidines, offering advantages in terms of atom economy and procedural simplicity. nih.gov The development of novel catalytic systems, including those based on transition metals like rhodium and palladium, is also facilitating the synthesis of highly functionalized piperidine derivatives under milder conditions. nih.gov

Predictive Modeling and Computational Chemistry in Drug Design

Computational tools have become indispensable in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective and specific drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.comresearchgate.net This method is particularly valuable when the three-dimensional structure of the biological target is unknown. creative-biostructure.com By analyzing a set of molecules with known activities, QSAR models can identify key structural features (descriptors) that are critical for a desired biological effect. creative-biostructure.comresearchgate.net

For derivatives of 1-Boc-piperidine-3-carboxylic acid, QSAR studies can be employed to:

Predict the biological activity of newly designed analogs before their synthesis, saving time and resources. creative-biostructure.com

Optimize the structure of existing lead compounds to enhance their potency and selectivity. creative-biostructure.comresearchgate.net

Elucidate the mechanism of action by identifying the structural properties that govern the interaction with a biological target. creative-biostructure.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create a three-dimensional pharmacophore model, which defines the essential steric and electronic features required for activity. creative-biostructure.comnih.gov Such models have been successfully applied to various classes of compounds, including those targeting enzymes like cholinesterases and monoamine oxidases, which are relevant in the context of neurodegenerative diseases. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein or a nucleic acid. rsc.org This allows for the visualization and analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. rsc.orgnih.gov

In the context of 1-Boc-piperidine-3-carboxylic acid derivatives, molecular docking studies are crucial for:

Identifying potential binding sites on a target protein.

Predicting the binding affinity of a compound for its target. researchgate.net

Understanding the structural basis of selectivity for a particular target.

Guiding the design of new derivatives with improved binding characteristics. rsc.org

For instance, docking studies have been used to investigate the binding of piperidine derivatives to the GABAa receptor, providing insights into their potential as anticonvulsant agents. researchgate.net Similarly, the interaction of coumarin-3-carboxamides bearing an N-benzylpiperidine moiety with acetylcholinesterase has been studied using molecular docking to explain their potent inhibitory activity. nih.gov These computational studies, often combined with experimental data, provide a detailed picture of the ligand-receptor interactions at the molecular level. bohrium.com

Integration into Novel Catalytic Systems

The unique structural features of 1-Boc-piperidine-3-carboxylic acid and its derivatives make them attractive candidates for integration into novel catalytic systems. The piperidine ring can act as a chiral scaffold or ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Future research in this area may focus on:

The development of new organocatalysts derived from 1-Boc-piperidine-3-carboxylic acid for various organic transformations.

The use of piperidine-based ligands in transition metal catalysis to control the stereoselectivity of reactions. nih.gov

The incorporation of these structures into enzyme-mimicking catalytic systems.

The ability to fine-tune the steric and electronic properties of the piperidine ring through substitution offers a powerful tool for designing catalysts with high efficiency and selectivity.

Interdisciplinary Research with Biological Systems

The intersection of chemistry and biology offers exciting opportunities for exploring the role of 1-Boc-piperidine-3-carboxylic acid derivatives in complex biological systems. This interdisciplinary approach can lead to a deeper understanding of disease mechanisms and the development of innovative therapeutic strategies.

Future research directions include:

Chemical Biology Probes: Designing and synthesizing derivatives of 1-Boc-piperidine-3-carboxylic acid that can be used as chemical probes to study the function and localization of specific proteins or enzymes within a cell.

Drug Delivery Systems: Investigating the use of piperidine-containing molecules as components of drug delivery systems, leveraging their physicochemical properties to enhance solubility, stability, and targeted delivery of therapeutic agents. interdisciplinarymeeting.cz

Systems Biology Approaches: Combining experimental data from biological assays with computational modeling to understand the broader effects of these compounds on cellular pathways and networks.

By integrating knowledge from chemistry, biology, and computational science, researchers can fully exploit the potential of 1-Boc-piperidine-3-carboxylic acid and its derivatives in addressing significant challenges in medicine and life sciences. interdisciplinarymeeting.cz

Q & A

Basic: What are the standard synthetic routes for preparing 1-Boc-piperidine-3-carboxylic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves Boc-protection of piperidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common protocol uses 1:1.2 molar ratios of the starting material to Boc anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) at 0–25°C . For purity optimization, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity (>95%) can be verified via HPLC with UV detection at 210 nm, as per Kanto Reagents’ analytical standards .

Advanced: How can enantioselective deprotonation of 1-Boc-piperidine-3-carboxylic acid derivatives be achieved, and what computational models support this?

Methodological Answer:

Enantioselective deprotonation of Boc-protected piperidine derivatives is challenging due to competing reaction pathways. A study using sec-BuLi and (-)-sparteine as a chiral ligand achieved moderate enantioselectivity (er = 87:13) at -78°C, favoring the pro-S hydrogen abstraction . Computational modeling (DFT calculations) revealed that the reaction proceeds via a three-component intermediate complex, where thermodynamic control governs selectivity despite poor intrinsic acidity differences. Kinetic barriers for alternative pathways (e.g., carbamate addition) must be minimized through low-temperature conditions .

Basic: What spectroscopic techniques are critical for characterizing 1-Boc-piperidine-3-carboxylic acid?

Methodological Answer:

- NMR : H NMR (400 MHz, CDCl) shows characteristic peaks: δ 1.44 (s, Boc tert-butyl), δ 3.5–4.0 (piperidine ring protons), and δ 12.0 (broad, carboxylic acid proton). C NMR confirms the Boc carbonyl (δ 155 ppm) and carboxylic acid (δ 175 ppm) .

- IR : Strong absorption bands at ~1700 cm (C=O stretch of Boc and carboxylic acid) and ~1250 cm (C-O of Boc) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 230.3) validates molecular weight alignment with CHNO .

Advanced: How can stereochemical discrepancies in synthetic intermediates of 1-Boc-piperidine-3-carboxylic acid be resolved?

Methodological Answer:

Stereochemical inconsistencies often arise during functionalization (e.g., hydroxylation or amidation). To resolve these:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .

- X-ray Crystallography : For unambiguous stereochemical assignment, co-crystallize derivatives with resolving agents (e.g., L-tartaric acid) .

- Dynamic NMR : Monitor diastereomeric splitting of proton signals at variable temperatures to assess rotational barriers in constrained intermediates .

Basic: What are the storage and handling protocols to ensure stability of 1-Boc-piperidine-3-carboxylic acid?

Methodological Answer:

Store the compound at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to moisture and acidic/basic vapors. For handling, use inert glovebox conditions (humidity <10%) and pre-dry solvents (e.g., molecular sieves for THF). Stability studies indicate a shelf life of ≥5 years under these conditions .

Advanced: How does the Boc group influence the pharmacological activity of piperidine-3-carboxylic acid derivatives?

Methodological Answer:

The Boc group enhances solubility in organic solvents and stabilizes intermediates during multi-step syntheses (e.g., peptide coupling). However, it may sterically hinder receptor binding in bioactive molecules. Comparative studies with deprotected analogs (e.g., piperidine-3-carboxylic acid) show reduced cytotoxicity in cancer cell lines (IC values increase by ~10-fold), suggesting the Boc group’s role in modulating bioavailability .

Basic: What are common impurities in 1-Boc-piperidine-3-carboxylic acid synthesis, and how are they quantified?

Methodological Answer:

- Impurities : Residual starting material (piperidine-3-carboxylic acid), Boc-anhydride byproducts (di-tert-butyl carbonate), and hydrolysis products (tert-butyl alcohol).

- Quantification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Impurity thresholds should be <0.5% as per ICH guidelines .

Advanced: What strategies improve the yield of 1-Boc-piperidine-3-carboxylic acid in large-scale reactions?

Methodological Answer:

- Flow Chemistry : Continuous-flow systems with immobilized DMAP catalysts reduce side reactions (e.g., over-Bocylation) and improve heat dissipation .

- Solvent Optimization : Replace THF with 2-MeTHF for higher boiling points (80°C vs. 66°C), enabling faster reaction rates at elevated temperatures without degradation .

- Workup Automation : Liquid-liquid extraction using pH-controlled aqueous phases (pH 3–4) ensures efficient separation of the carboxylic acid product from unreacted Boc anhydride .

Basic: How is 1-Boc-piperidine-3-carboxylic acid utilized in peptide synthesis?

Methodological Answer:

The compound serves as a conformationally constrained amino acid analog. For coupling:

Activate the carboxylic acid with HATU/DIPEA in DMF.

React with N-terminal-deprotected peptides (e.g., on Wang resin) at 25°C for 12–24 hours.

Monitor coupling efficiency via Kaiser test or Fmoc deprotection UV absorbance (301 nm) .

Advanced: How can computational methods predict the reactivity of 1-Boc-piperidine-3-carboxylic acid in novel reaction environments?

Methodological Answer:

- DFT Calculations : Simulate transition states for key reactions (e.g., deprotonation or nucleophilic acyl substitution) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to prioritize reaction pathways .

- Machine Learning : Train models on existing reaction data (e.g., Hammett parameters, solvent polarity) to predict regioselectivity in functionalizations. Open-source tools like RDKit integrate with Python workflows for rapid screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.